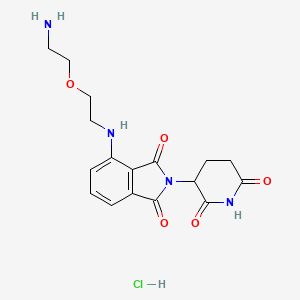
4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C17H21ClN4O5 and its molecular weight is 396.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Psoriasis Agents
- Thalidomide derivatives, including 2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione, have shown promise as potential anti-psoriasis agents. These derivatives demonstrated significant inhibition of TNF-α and IL-6 expression in psoriasis models, with higher potency and low cytotoxicity compared to thalidomide (Tang et al., 2018).
Mesophase Characterization in Liquid Crystals
- Isoindoline-1,3-dione-based Schiff bases have been synthesized and studied for their molecular structures and thermal behavior, showing enantiotropic liquid crystalline behavior with Nematic texture. This research aids in understanding the influence of molecular structure on thermal behavior and mesomorphic properties (Dubey et al., 2018).
Synthesis of Novel Compounds
- Research has explored the synthesis of new classes of quinones, including tetrahydrobenz[g]isoquinoline-5,10-dione derivatives, broadening the scope of potential applications in various fields of chemistry and medicine (Jacobs et al., 2008).
Optoelectronic Applications
- Novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives have been synthesized and characterized for optoelectronic applications. These compounds exhibit high thermal stability and significant fluorescent properties, useful in the development of new materials for optoelectronic devices (Mane et al., 2019).
Alzheimer’s Disease Research
- Phthalimide derivatives like 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione have been synthesized and evaluated as inhibitors of AChE, a key enzyme in Alzheimer’s disease. This research contributes to the development of new therapeutic agents for neurodegenerative diseases (Andrade-Jorge et al., 2018).
Antimicrobial and Antioxidant Activities
- Novel derivatives of isoindoline-1,3-dione have shown antimicrobial and antioxidant activities, highlighting their potential in developing new therapeutic agents for various microbial infections and oxidative stress-related conditions (Lamie et al., 2015).
Propiedades
IUPAC Name |
4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5.ClH/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23;/h1-3,12,19H,4-9,18H2,(H,20,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYLHZFKGOZTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

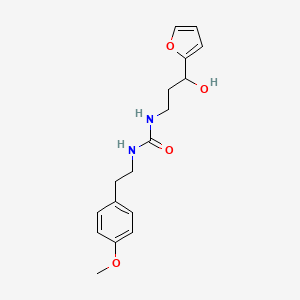
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2468339.png)
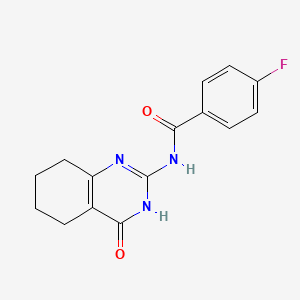

![Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468345.png)
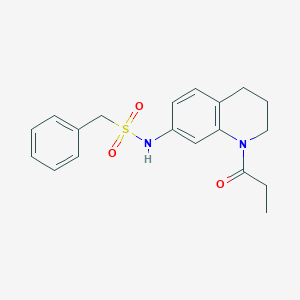
![N-(4-butylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2468348.png)
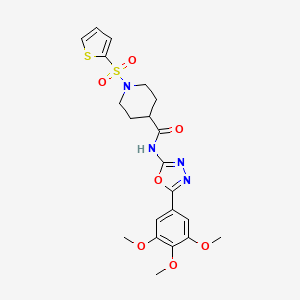
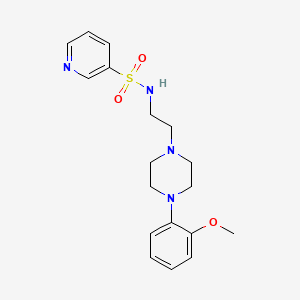

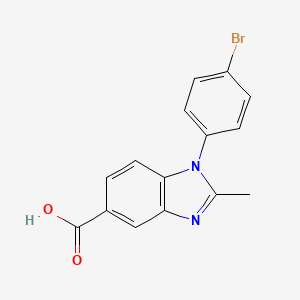
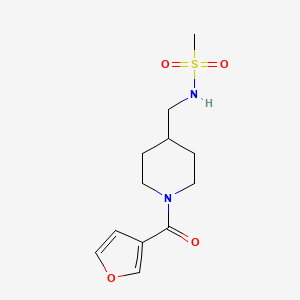
![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)
![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)